Alfuzosin

Description

Benign prostatic hyperplasia (BPH) refers to a benign growth or hyperplasia of the prostate and leads to lower urinary tract symptoms in men, such as urgency, frequency and changes to urine flow. The prevalence of BPH is as high as 50%-60% for males in their 60's, and this prevalence increases to 80%-90% of those over 70. This compound is an alpha-1 adrenergic blocker used in the symptomatic treatment of BPH that works by relaxing the muscles in the prostate and bladder neck. It was initially approved by the FDA in 2003 and is marketed by several pharmaceutical companies.

This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.

This compound is a nonselective alpha-1 adrenergic antagonist used in the therapy of benign prostatic hypertrophy. This compound is associated with a low rate of transient serum aminotransferase elevations and with rare instances of clinically apparent acute liver injury.

This compound is a synthetic quinazoline compound with smooth muscle relaxing activity. This compound selectively binds to and antagonizes alpha-1-adrenergic receptors in smooth muscle of the bladder neck and prostate, thereby relaxing the smooth muscle and decreasing the obstruction and urethral resistance seen with benign prostate hyperplasia (BPH) and prostate cancer. This agent also blocks alpha-1-adrenergic receptors in peripheral vascular smooth muscle, which leads to vasodilatation and a subsequent decrease in peripheral vascular resistance.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for benign prostatic hyperplasia and has 7 investigational indications.

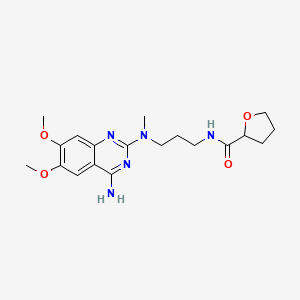

structure given in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJYKCGWZFFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81403-68-1 (hydrochloride) | |

| Record name | Alfuzosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048549 | |

| Record name | Alfuzosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.56X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

81403-80-7 | |

| Record name | Alfuzosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfuzosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfuzosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 81403-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alfuzosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFUZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alfuzosin's Core Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by Alfuzosin, a quinazoline-based selective alpha-1 adrenergic receptor antagonist. The document details its primary mechanism of action in prostatic smooth muscle cells, leading to symptomatic relief in benign prostatic hyperplasia (BPH), and explores a secondary, pro-apoptotic pathway that may contribute to its therapeutic effects.

Primary Signaling Pathway: Alpha-1 Adrenergic Receptor Blockade

This compound's principal mechanism of action is the competitive and selective antagonism of alpha-1 adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2] Activation of these G-protein coupled receptors (GPCRs) by endogenous catecholamines, such as norepinephrine, triggers a signaling cascade that leads to smooth muscle contraction and, in BPH, contributes to lower urinary tract symptoms (LUTS). This compound effectively inhibits this pathway, inducing smooth muscle relaxation and improving urine flow.[3]

The alpha-1 adrenergic receptors are coupled to the Gq/11 family of heterotrimeric G proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

The subsequent increase in intracellular calcium and activation of PKC leads to the phosphorylation of various downstream targets, culminating in smooth muscle contraction. This compound, by blocking the initial receptor activation, prevents this entire cascade.

Signaling Pathway Diagram

Experimental Protocols

This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by antagonists like this compound.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to free intracellular calcium, the dye's fluorescence properties change, which can be quantified using a fluorescence plate reader or microscope.

Protocol:

-

Cell Culture: Culture human prostate smooth muscle cells (hPSMCs) in appropriate media until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and an equal volume of 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS).

-

Remove the culture medium and wash the cells once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a dilution series of this compound in HBSS to achieve the desired final concentrations.

-

Prepare a solution of an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) at a concentration known to elicit a submaximal response (e.g., EC80).

-

-

Assay Procedure:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS containing the desired concentration of this compound (or vehicle control) to each well. Incubate for 20 minutes at room temperature.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject 25 µL of the agonist solution into each well and continue recording the fluorescence signal for at least 2 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by expressing the response as a percentage of the control (agonist alone).

-

Generate dose-response curves and calculate the IC50 value for this compound.

-

Secondary Signaling Pathway: Induction of Apoptosis

Several studies have suggested that quinazoline-based alpha-1 blockers, including this compound, can induce apoptosis (programmed cell death) in prostate epithelial and smooth muscle cells.[4] This effect appears to be independent of their alpha-1 adrenergic receptor blocking activity and may contribute to the long-term clinical benefits in BPH management. The precise molecular mechanism is not fully elucidated but is thought to involve the modulation of key apoptotic regulatory proteins.

This pro-apoptotic effect is often characterized by:

-

An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

-

Activation of caspases, particularly the executioner caspase, caspase-3.

-

Cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).

Apoptosis Pathway Diagram

References

- 1. This compound in the treatment of benign prostatic hyperplasia: effects on symptom scores, urinary flow rates and residual volume. A multicentre, double-blind, placebo-controlled trial. ALFECH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Off-Target Effects of Alfuzosin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alfuzosin, a quinazoline derivative, is a selective antagonist of α1-adrenergic receptors, primarily used in the management of benign prostatic hyperplasia (BPH). While its therapeutic effects are mediated through the blockade of α1-adrenoceptors in the prostate and lower urinary tract, a comprehensive understanding of its off-target activities is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth analysis of the known in vitro off-target effects of this compound, with a focus on its interactions with cardiac ion channels and its metabolic profile. Quantitative data from binding and functional assays are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms and study designs.

Off-Target Binding and Functional Activity

This compound's primary off-target interactions observed in vitro are centered on cardiac ion channels and its metabolism via cytochrome P450 enzymes. While it is a potent α1-adrenoceptor antagonist, it is considered non-subtype selective.[1][2]

Adrenergic Receptor Binding Affinity

This compound demonstrates high affinity for α1-adrenergic receptors. In radioligand binding studies using human prostatic adenoma, this compound potently displaced the specific α1-adrenoceptor radioligand [3H]prazosin.[3] Studies in rat models have shown similar high affinities across α1-adrenoceptor subtypes, indicating a lack of significant selectivity.[1]

Table 1: this compound Binding and Functional Data for α-Adrenergic Receptors

| Target | Assay Type | Species | Tissue/Cell Line | Ligand/Substrate | Parameter | Value | Reference |

| α1-Adrenoceptor | Radioligand Binding | Human | Prostatic Adenoma | [3H]prazosin | IC50 | 0.035 µM | [3] |

| α1-Adrenoceptor Subtypes | Radioligand Binding | Rat | Cerebral Cortex, Kidney | [3H]prazosin | Affinity | ~10 nM |

Cardiac Ion Channel Effects

A significant off-target effect of this compound identified in in vitro studies is its ability to delay cardiac repolarization. Uniquely, this effect is not mediated by the blockade of the hERG (human Ether-à-go-go-related gene) potassium channel, a common mechanism for QT prolongation. Instead, this compound at clinically relevant concentrations increases the late sodium current by acting on the hNa(v)1.5 channel. This leads to a prolongation of the action potential duration. Studies have shown that effects on hK(v)11.1, hK(v)4.3, and hK(v)7.1/hKCNE1 potassium currents, as well as calcium currents, are not significantly involved at these concentrations.

Table 2: this compound Effects on Cardiac Ion Channels

| Target | Assay Type | Species | Cell Line/Tissue | Effect | Concentration | Reference |

| hNa(v)1.5 | Whole-Cell Patch Clamp | Human | HEK293 (expressing hNa(v)1.5) | Increased whole-cell peak sodium current, increased probability of late single-channel openings | 300 nM | |

| APD60 | Microelectrode Recording | Rabbit | Purkinje Fibers | Significant prolongation of action potential duration | 300 nM | |

| QT Interval | Isolated Heart | Rabbit | Langendorff-perfused Heart | Significant prolongation of QT interval | 300 nM |

Cytochrome P450 Metabolism

This compound undergoes extensive hepatic metabolism, with the cytochrome P450 enzyme CYP3A4 being the primary isoform responsible for its biotransformation through oxidation, O-demethylation, and N-dealkylation. This metabolic pathway is a critical consideration for potential drug-drug interactions. In vitro studies have indicated that this compound is not a significant inhibitor of CYP3A4.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to α1-adrenoceptors in tissue homogenates.

Objective: To determine the IC50 value of this compound for the α1-adrenoceptor.

Materials:

-

Human prostatic tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]prazosin (radioligand)

-

Phentolamine (for non-specific binding determination)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize human prostatic tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Pellet the membrane fraction by high-speed centrifugation and resuspend in fresh buffer.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]prazosin and varying concentrations of this compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Non-Specific Binding: In parallel wells, incubate the membrane preparation and [3H]prazosin with a high concentration of a non-labeled antagonist (e.g., phentolamine) to determine non-specific binding.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch Clamp Assay for hNa(v)1.5 Late Current

This protocol outlines the general steps for measuring the late sodium current in a heterologous expression system, based on established electrophysiological techniques.

Objective: To assess the effect of this compound on the late sodium current mediated by the hNa(v)1.5 channel.

Materials:

-

HEK293 cells stably expressing hNa(v)1.5

-

External solution (containing in mM: NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; adjusted to physiological pH)

-

Internal solution (containing in mM: CsF, CsCl, EGTA, HEPES, Na2ATP; adjusted to physiological pH)

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

This compound solution

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing hNa(v)1.5 on coverslips for recording.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp Protocol: Clamp the cell membrane at a holding potential of -100 mV. Apply a depolarizing pulse to -10 mV for 300 ms to elicit the sodium current.

-

Data Acquisition: Record the resulting current traces. The late sodium current is measured as the mean current during the final 100 ms of the depolarizing pulse.

-

Drug Application: Perfuse the cell with the external solution containing this compound (e.g., 300 nM) and repeat the voltage clamp protocol to record the current in the presence of the drug.

-

Data Analysis: Compare the amplitude of the late sodium current before and after the application of this compound to determine its effect.

In Vitro CYP3A4 Inhibition Assay

This is a generalized protocol for assessing the inhibitory potential of a compound on CYP3A4 activity using human liver microsomes.

Objective: To determine the IC50 of this compound for CYP3A4-mediated metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system

-

This compound solutions of varying concentrations

-

Known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the CYP3A4 substrate in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound (or the positive control) to the wells.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a defined time (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Late Sodium Current

The increase in the late sodium current (INa,L) by this compound is a key off-target effect. While the direct binding site of this compound on the hNa(v)1.5 channel is not fully elucidated, the downstream consequences involve alterations in sodium channel gating. A related pathway that is known to modulate the late sodium current involves Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII can phosphorylate the Na(v)1.5 channel, leading to an increase in the late sodium current. This diagram illustrates this known regulatory pathway, which provides context for understanding how the late sodium current can be modulated.

Caption: CaMKII-mediated modulation of the hNa(v)1.5 late current.

Experimental Workflow for In Vitro Off-Target Profiling

A systematic approach is essential for characterizing the off-target profile of a drug candidate like this compound. The following workflow outlines a typical screening cascade.

References

- 1. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urology-textbook.com [urology-textbook.com]

- 3. researchgate.net [researchgate.net]

Alfuzosin: A Pharmacological Probe for G-Protein Coupled Receptor Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin, a quinazoline derivative, is a widely recognized antagonist of α1-adrenergic receptors (α1-ARs), a family of G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[1] Primarily known for its clinical efficacy in the management of benign prostatic hyperplasia (BPH) by inducing smooth muscle relaxation in the prostate and bladder neck, this compound also serves as a valuable pharmacological tool for the investigation of GPCR signaling pathways.[2][3] Its utility in research stems from its well-characterized interactions with α1-AR subtypes and its predictable effects on downstream signaling cascades.

This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use in GPCR studies, and a summary of its quantitative receptor binding and functional data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound as a pharmacological tool in their investigations of GPCR biology.

Pharmacological Profile of this compound

This compound functions as a competitive antagonist at α1-adrenergic receptors.[4] Unlike some other α1-AR antagonists, this compound is considered to be "uroselective" in its clinical action, meaning it exhibits a preferential effect on the lower urinary tract with minimal impact on blood pressure at therapeutic doses.[5] This functional selectivity is attributed to its pharmacokinetics and preferential accumulation in prostatic tissue rather than a high degree of receptor subtype selectivity.

Receptor Subtype Selectivity

While clinically uroselective, in vitro studies have demonstrated that this compound does not exhibit significant selectivity among the three α1-adrenoceptor subtypes: α1A, α1B, and α1D. It displays high affinity for all three subtypes, making it a useful tool for studying processes mediated by α1-ARs in general, or for comparing the effects of non-selective versus subtype-selective antagonists.

Quantitative Data

The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound at α1-adrenergic receptor subtypes as reported in various studies.

| Receptor Subtype | pKi | Reference |

| α1A-Adrenoceptor | ~8.6 | |

| α1B-Adrenoceptor | ~7.3 | |

| α1D-Adrenoceptor | ~7.1 |

Table 1: this compound Binding Affinities (pKi) at Human α1-Adrenoceptor Subtypes.

| Tissue/Preparation | Agonist | pA2 | Reference |

| Rabbit Trigone | Phenylephrine | 7.44 | |

| Rabbit Urethra | Phenylephrine | 7.30 | |

| Rat Aorta | Noradrenaline | ~7.5 | |

| Human Prostate | Noradrenaline | ~7.0 |

Table 2: Functional Antagonist Potency (pA2) of this compound in Various Tissues.

Signaling Pathways

This compound, by blocking α1-adrenergic receptors, primarily inhibits the Gq/11 signaling pathway. Activation of α1-ARs by endogenous agonists like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a pharmacological tool.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for α1-adrenergic receptors.

Objective: To determine the Ki of this compound for α1-AR subtypes.

Materials:

-

Cell membranes expressing the α1-AR subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand (e.g., [3H]-prazosin).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

25 µL of radioligand at a concentration near its Kd.

-

25 µL of this compound solution at various concentrations (for competition binding) or buffer (for total binding).

-

For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).

-

100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Smooth Muscle Contraction

This assay measures the ability of this compound to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the pA2 of this compound in a functional tissue preparation.

Materials:

-

Isolated tissue strips (e.g., prostate, aorta, or vas deferens).

-

Organ bath system with a force transducer.

-

Krebs-Henseleit solution (aerated with 95% O2, 5% CO2).

-

α1-AR agonist (e.g., phenylephrine or norepinephrine).

-

This compound solutions of varying concentrations.

Procedure:

-

Tissue Preparation: Dissect and mount tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist to establish a baseline.

-

Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of this compound): Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

-

Data Analysis: Plot the log of the agonist concentration versus the response. The rightward shift of the concentration-response curve in the presence of this compound is used to calculate the pA2 value using a Schild plot analysis.

Second Messenger Assays

This assay measures changes in intracellular calcium concentration following GPCR activation.

Objective: To assess the inhibitory effect of this compound on agonist-induced calcium release.

Materials:

-

Cells expressing the α1-AR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

α1-AR agonist.

-

This compound solutions.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add this compound at various concentrations and incubate for a short period.

-

Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then inject the agonist and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.

While α1-ARs primarily couple to Gq/11, some GPCRs can exhibit promiscuous coupling or influence cAMP levels through indirect mechanisms. A cAMP assay can be used to investigate such possibilities.

Objective: To determine if this compound affects intracellular cAMP levels, either directly or by modulating the activity of another GPCR.

Materials:

-

Cells expressing the GPCR of interest.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Agonists and antagonists for the GPCRs being studied.

-

This compound solutions.

-

Cell lysis buffer (if required by the kit).

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with this compound and/or other relevant compounds for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's protocol. This typically involves a competitive immunoassay format.

-

Measurement: Read the output signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples.

Conclusion

This compound is a potent, non-subtype-selective α1-adrenergic receptor antagonist that serves as a valuable pharmacological tool for studying GPCR signaling. Its well-defined mechanism of action and the availability of robust experimental protocols make it an excellent choice for investigating the role of α1-ARs in various physiological and pathological processes. By utilizing the quantitative data and detailed methodologies provided in this guide, researchers can effectively incorporate this compound into their experimental designs to further elucidate the complex world of GPCR biology.

References

- 1. This compound | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

Investigating Alfuzosin's Effects on Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin is a uroselective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its primary mechanism of action involves the blockade of alpha-1 adrenoceptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[1][2][3] While its effects on smooth muscle tone are well-documented, its impact on smooth muscle cell proliferation is less understood. This technical guide consolidates the available evidence and provides a detailed examination of the potential effects of this compound on smooth muscle cell proliferation, drawing insights from studies on structurally related compounds.

Core Hypothesis: A Shift from Proliferation to Apoptosis

Direct research on this compound's effect on smooth muscle cell proliferation is limited. However, a growing body of evidence on other quinazoline-based alpha-1 blockers, such as doxazosin and terazosin, suggests that these molecules may not inhibit proliferation directly but rather induce apoptosis (programmed cell death) in smooth muscle cells. Given that this compound shares the same quinazoline chemical core, it is hypothesized that it exerts similar effects.

One clinical study supports this, indicating that this compound treatment increases the apoptotic index in both glandular and smooth muscle cells of the prostate in patients with BPH.[4] Further in vitro studies on doxazosin and terazosin have shown a consistent pattern of inducing apoptosis and, in some cases, inhibiting proliferation of smooth muscle cells from various tissues, including the bladder and prostate.[5] This effect appears to be independent of alpha-1 adrenoceptor blockade, suggesting an alternative signaling pathway related to the quinazoline structure.

Quantitative Data on the Effects of Quinazoline-Based Alpha-1 Blockers

The following tables summarize quantitative data from in vitro studies on doxazosin and terazosin, which serve as a proxy for understanding the potential effects of this compound.

Table 1: Effect of Doxazosin on Human Bladder Smooth Muscle Cell Proliferation

| Concentration | Inhibition of BrdU Uptake (%) |

| 10 µM | ~50% |

| 25 µM | ~90% |

Data extracted from a study on human bladder smooth muscle cells, indicating a dose-dependent inhibition of proliferation.

Table 2: Induction of Apoptosis in Prostate Smooth Muscle Cells by Doxazosin

| Cell Type | Treatment | Apoptotic Cells (%) |

| Smooth Muscle SMC-1 | Control | 1.8% |

| Smooth Muscle SMC-1 | Doxazosin (15 µM) - 2 days | 17.8% |

| Smooth Muscle SMC-1 | Doxazosin (15 µM) - 3 days | 28.5% |

This table showcases the time-dependent increase in apoptosis in a prostate smooth muscle cell line following treatment with doxazosin.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to assess smooth muscle cell proliferation and apoptosis in the context of alpha-1 blocker treatment.

Cell Culture of Human Smooth Muscle Cells

-

Cell Source: Primary smooth muscle cells can be isolated from human bladder or prostate tissue obtained during surgical procedures, following institutional review board approval.

-

Culture Medium: Cells are typically cultured in Medium 199 (M199) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Quiescence: To synchronize the cell cycle before proliferation assays, cells are made quiescent by serum starvation in M199 with 0.4% FBS for 24 hours.

Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Procedure:

-

Plate quiescent smooth muscle cells in 96-well plates.

-

Treat cells with varying concentrations of this compound (or other test compounds) for a specified duration (e.g., 24-48 hours) in the presence of a mitogen like 10% FBS.

-

During the final hours of incubation (e.g., 4 hours), add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.

-

Fix the cells and permeabilize the cell membranes.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric reaction using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA.

-

Apoptosis Assay (TUNEL Staining)

The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Culture smooth muscle cells on glass coverslips and treat with this compound or control vehicle.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

Counterstain the nuclei with a fluorescent dye such as DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

-

Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of nuclei.

-

Signaling Pathways and Visualizations

The induction of apoptosis by quinazoline-based alpha-1 blockers is thought to be mediated by pathways independent of the alpha-1 adrenoceptor. One proposed pathway involves the upregulation of Transforming Growth Factor-beta (TGF-β) signaling.

Caption: Proposed signaling pathway for this compound-induced apoptosis in smooth muscle cells.

This diagram illustrates a potential mechanism where the quinazoline structure of this compound, independent of its alpha-1 blocking activity, leads to increased TGF-β1 expression. This, in turn, activates the Smad signaling pathway, resulting in the upregulation of the cell cycle inhibitor p27kip1 and the activation of the caspase cascade, ultimately leading to cell cycle arrest and apoptosis.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound for the management of benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin, a quinazoline derivative, is a selective antagonist of alpha-1 adrenergic receptors. While its primary indication is the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), its mechanism of action—the relaxation of smooth muscle—lends itself to potential applications in a variety of other disorders characterized by smooth muscle hypertonicity. This technical guide provides an in-depth overview of the existing research on this compound's role in non-BPH related smooth muscle disorders, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Alpha-1 Adrenergic Blockade

This compound exerts its pharmacological effect by selectively and competitively blocking postsynaptic alpha-1 adrenergic receptors.[1][2][3] These receptors are widely distributed in smooth muscle tissues throughout the body, including the urinary tract, blood vessels, and the gastrointestinal system. The binding of endogenous catecholamines, such as norepinephrine, to these receptors typically triggers a signaling cascade that leads to smooth muscle contraction. By antagonizing these receptors, this compound inhibits this contractile response, resulting in smooth muscle relaxation.[4][5]

The signaling pathway initiated by alpha-1 adrenoceptor activation is primarily coupled through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ then binds to calmodulin, which activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.

Furthermore, the activation of the RhoA/Rho-kinase (ROCK) signaling pathway plays a significant role in sensitizing the contractile apparatus to Ca2+. ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating myosin light chains. This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations. This compound's blockade of the alpha-1 adrenoceptor interrupts this entire cascade, leading to a reduction in both Ca2+-dependent and Ca2+-sensitizing contractile mechanisms.

Applications in Non-BPH Related Smooth Muscle Disorders

Ureteral Stones (Urolithiasis)

Rationale: Alpha-1 adrenergic receptors are present in the smooth muscle of the ureter. Blockade of these receptors by this compound is hypothesized to reduce ureteral spasms and intra-ureteral pressure, thereby facilitating the spontaneous passage of ureteral stones.

Quantitative Data Summary:

| Study Outcome | This compound Group | Control/Placebo Group | p-value | Citation(s) |

| Stone Expulsion Rate | ||||

| Overall | 82.3% | 35.2% | <0.05 | |

| Distal Ureteral Stones | 53.6% | 26.9% | 0.04 | |

| Overall (Meta-analysis) | Significantly Higher (RR: 1.85) | - | <0.001 | |

| Mean Expulsion Time (days) | ||||

| Overall | 12.3 | 24.5 | <0.05 | |

| Distal Ureteral Stones | 9 | 19 | 0.006 | |

| Overall (Meta-analysis) | Significantly Shorter (WMD: -4.20) | - | <0.001 | |

| Analgesic Requirement | Significantly Less | Higher | <0.05 |

Experimental Protocol: Prospective Randomized Controlled Trial for Ureteral Stones

A typical prospective, randomized, controlled trial to evaluate the efficacy of this compound for medical expulsive therapy (MET) of ureteral stones would involve the following steps:

-

Patient Selection: Patients presenting with acute ureteric colic and a confirmed diagnosis of a single, uncomplicated ureteral stone (typically ≤ 10 mm in the distal ureter) are screened for inclusion. Exclusion criteria often include signs of infection, severe renal impairment, a solitary kidney, or anatomical abnormalities of the urinary tract.

-

Randomization: Eligible patients are randomly assigned to either the treatment group (receiving this compound, e.g., 10 mg once daily) or a control group (receiving placebo or standard care, which may include analgesics and hydration).

-

Treatment and Follow-up: The treatment period usually lasts for a predefined duration, such as 4 weeks. During this time, patients are monitored for spontaneous stone passage, pain episodes (often recorded in a diary), and any adverse effects of the medication. Follow-up imaging (e.g., KUB X-ray or ultrasound) is performed at the end of the treatment period to confirm stone expulsion.

-

Outcome Measures: The primary outcome is typically the stone expulsion rate. Secondary outcomes include the time to stone expulsion, the number of pain episodes, the amount of analgesic medication required, and the need for surgical intervention.

Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS)

Rationale: The etiology of CP/CPPS is often multifactorial, but one contributing factor is thought to be the dysfunction of smooth muscle in the prostate and bladder neck, leading to increased urethral pressure and pelvic pain. This compound's relaxant effect on this smooth muscle may alleviate these symptoms.

Quantitative Data Summary:

| Study Outcome | This compound Group | Placebo Group | p-value | Citation(s) |

| Change in NIH-CPSI Total Score | ||||

| 6-month treatment | -9.9 | -3.8 | 0.01 | |

| Change in NIH-CPSI Pain Domain Score | ||||

| 6-month treatment | Statistically Significant Improvement | No Significant Change | 0.01 | |

| Responder Rate (>33% improvement in NIH-CPSI) | ||||

| 6-month treatment | 65% | 24% | 0.02 |

Experimental Protocol: Double-Blind, Placebo-Controlled Trial for CP/CPPS

A typical randomized, double-blind, placebo-controlled trial to assess this compound for CP/CPPS would be conducted as follows:

-

Patient Population: Men with a diagnosis of CP/CPPS (NIH Category III) for a specified duration (e.g., at least 3 months) and a baseline National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI) score indicating at least moderate symptoms are enrolled.

-

Randomization and Blinding: Participants are randomly assigned in a double-blind fashion to receive either this compound (e.g., 10 mg daily) or a matching placebo.

-

Treatment and Follow-up: The treatment duration is typically several weeks to months (e.g., 12 weeks). Patients are evaluated at baseline and at specified intervals during the treatment period.

-

Outcome Assessment: The primary outcome measure is the change in the total NIH-CPSI score from baseline to the end of treatment. Secondary outcomes include changes in the individual domains of the NIH-CPSI (pain, urinary symptoms, and quality of life), as well as a global assessment of response by the patient.

NIH-CPSI Scoring Methodology: The NIH-CPSI is a 13-item questionnaire that assesses three domains: pain, urinary symptoms, and quality of life. The pain domain consists of 4 questions with a total score ranging from 0 to 21. The urinary symptoms domain has 2 questions with a total score of 0 to 10. The quality of life domain includes 3 questions with a total score of 0 to 12. The total NIH-CPSI score ranges from 0 to 43, with higher scores indicating more severe symptoms.

Neurogenic Bladder

Rationale: In patients with neurogenic bladder, particularly those with detrusor-sphincter dyssynergia or high detrusor leak point pressure (LPP), outlet resistance is increased. This compound can relax the smooth muscle of the bladder neck and urethra, thereby reducing this resistance and improving bladder emptying.

Quantitative Data Summary:

| Urodynamic Parameter | Before this compound (mean ± SD) | After this compound (mean ± SD) | p-value | Citation(s) |

| Detrusor Leak Point Pressure (cmH2O) | 68 ± 37 | 46 ± 31 | <0.01 | |

| Maximal Vesical Pressure (cmH2O) | 84 ± 40 | 70 ± 47 | - | |

| Bladder Compliance (mL/cmH2O) | 9.3 ± 6.1 | 19.6 ± 14.6 | - | |

| Reflex Volume (mL) | 78 ± 69 | 112 ± 118 | - | |

| Urethral Pressure (cmH2O) | - | Significant Decrease | <0.05 |

Experimental Protocol: Urodynamic Study in Neurogenic Bladder

A urodynamic study to assess the effect of this compound in patients with neurogenic bladder typically involves the following:

-

Baseline Urodynamics: A comprehensive urodynamic evaluation is performed at baseline, including uroflowmetry, cystometry, and a pressure-flow study. Key parameters measured include maximum flow rate (Qmax), post-void residual (PVR) volume, detrusor pressure at maximum flow (Pdet@Qmax), bladder capacity, and detrusor leak point pressure (LPP).

-

This compound Administration: The patient is then treated with this compound for a specified period.

-

Follow-up Urodynamics: The urodynamic studies are repeated after the treatment period to assess for changes in the measured parameters.

-

Data Analysis: The pre- and post-treatment urodynamic parameters are compared to determine the effect of this compound on bladder and urethral function.

Female Voiding Dysfunction

Rationale: Although less common than in men, bladder outlet obstruction can occur in women due to functional or anatomical causes. For functional obstruction, where there is increased tone of the bladder neck and urethral smooth muscle, this compound may improve voiding by reducing outlet resistance.

Quantitative Data Summary:

| Study Outcome/Parameter | This compound Group | Control Group | p-value | Citation(s) |

| Post-void residual urine < 40 ml | 69% of patients | - | - | |

| Max flow rate > 15 ml/sec | 76% of patients | - | - | |

| Subjective Symptom Improvement | 64% of patients | - | - |

Experimental Protocol: Urodynamic Assessment in Female Voiding Dysfunction

The protocol for assessing this compound in female voiding dysfunction is similar to that for neurogenic bladder, with a focus on urodynamic parameters that indicate bladder outlet obstruction.

-

Patient Selection: Women with symptoms of voiding dysfunction (e.g., weak stream, straining, incomplete emptying) and urodynamic evidence of bladder outlet obstruction are recruited.

-

Baseline and Follow-up Urodynamics: Comprehensive urodynamic studies are performed before and after a course of this compound treatment.

-

Outcome Measures: Key parameters of interest include changes in maximum flow rate (Qmax), detrusor pressure at maximum flow (Pdet@Qmax), and post-void residual (PVR) volume. Symptom scores and quality of life questionnaires are also used to assess subjective improvement.

Premature Ejaculation

Rationale: Ejaculation is a complex process involving the coordinated contraction of smooth muscles in the vas deferens, seminal vesicles, and prostate. It is thought that by modulating the sympathetic tone through alpha-1 blockade, this compound may delay ejaculation.

Quantitative Data Summary:

| Study Outcome | This compound Group | Placebo Group | p-value | Citation(s) |

| Treatment Efficacy | ||||

| Active in Patients | 46.2% | 24.2% | <0.05 | |

| Intravaginal Ejaculatory Latency Time (IELT) | ||||

| Change from Baseline | Statistically significant increase | - | <0.05 |

Preclinical In-Vitro Studies

Experimental Protocol: Organ Bath Studies on Smooth Muscle Strips

Organ bath experiments are a fundamental preclinical method to assess the direct effect of a drug on smooth muscle contractility.

-

Tissue Preparation: Smooth muscle tissue (e.g., from the ureter, bladder neck, or prostate) is obtained from animal models or human surgical specimens and dissected into small strips or rings.

-

Mounting: The tissue preparations are mounted in organ baths filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to force transducers to measure isometric tension.

-

Contraction Studies: After an equilibration period, the smooth muscle strips are contracted with a specific agonist (e.g., norepinephrine for alpha-1 adrenoceptor-mediated contraction).

-

This compound Application: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, and the relaxation response is recorded.

-

Data Analysis: Concentration-response curves are constructed, and the potency of this compound is determined by calculating the IC50 (the concentration that produces 50% of the maximal relaxation) or pA2 values.

Experimental Protocol: Calcium Imaging in Smooth Muscle Cells

Calcium imaging techniques are used to visualize and quantify changes in intracellular calcium concentrations in response to stimuli.

-

Cell Culture and Loading: Isolated smooth muscle cells are cultured and then loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with an agonist that increases intracellular Ca2+ (e.g., norepinephrine).

-

This compound Treatment: The effect of this compound on the agonist-induced Ca2+ transient is assessed by pre-incubating the cells with this compound before agonist stimulation.

-

Imaging and Analysis: A fluorescence microscope equipped with a sensitive camera is used to capture images of the cells. The fluorescence intensity is measured over time and converted to Ca2+ concentrations.

Conclusion

The therapeutic potential of this compound extends beyond its established role in BPH. Its fundamental mechanism of inducing smooth muscle relaxation via alpha-1 adrenergic blockade provides a strong rationale for its investigation in a range of non-BPH related disorders. The available clinical and preclinical data, particularly in the management of ureteral stones and CP/CPPS, are promising. Further well-designed clinical trials are warranted to fully elucidate the efficacy and safety of this compound in these and other smooth muscle-related conditions. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support and facilitate future research in this area.

References

- 1. ics.org [ics.org]

- 2. Rescoring the NIH Chronic Prostatitis Symptom Index (NIH-CPSI): Nothing New - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral pharmacological treatments for chronic prostatitis/chronic pelvic pain syndrome: A systematic review and network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 5. researchgate.net [researchgate.net]

Molecular Docking Studies of Alfuzosin with Alpha-1 Adrenoceptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of Alfuzosin with the three alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. This compound, a quinazoline-based antagonist, is clinically used for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic effect is primarily mediated through the blockade of alpha-1 adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[1][2] While pharmacologically classified as non-subtype selective, understanding its interaction at a molecular level with each subtype is crucial for rational drug design and predicting potential side effects.[3][4][5]

This document summarizes quantitative data, outlines detailed experimental protocols for in silico analysis, and provides visualizations of key biological pathways and experimental workflows.

Quantitative Data Summary

While specific molecular docking studies detailing the binding energy of this compound with all three α1-adrenoceptor subtypes are not extensively available in publicly accessible literature, experimental binding affinity data provides valuable insights into its interaction. The following table summarizes the reported pKi values, which are indicative of the binding affinity. A higher pKi value corresponds to a higher binding affinity.

| Adrenoceptor Subtype | Ligand | pKi | Reference |

| α1A | This compound | ~8.0 | |

| α1B | This compound | ~8.0 | |

| α1D | This compound | ~8.0 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). These values demonstrate this compound's comparable high affinity across all three subtypes, confirming its non-selective profile.

For the purpose of this guide and in the absence of specific docking data for this compound, we can infer potential binding energies and interactions based on studies of structurally similar quinazoline-based antagonists like doxazosin. Recent cryo-EM structures of the α1A-adrenoceptor in complex with doxazosin have provided detailed insights into the binding pocket.

Inferred Key Interacting Residues for Quinazoline-Based Antagonists:

Based on the structure of the α1A-adrenoceptor, the binding pocket for quinazoline-based antagonists is formed by residues within the transmembrane (TM) helices. Key interactions likely involve:

-

TM3: A crucial interaction is expected with an aspartic acid residue (D1063.32), which is highly conserved in aminergic receptors and forms a salt bridge with the protonated amine of the ligand.

-

TM5: Residues such as Ser1885.42 are implicated in hydrogen bonding.

-

TM6: Aromatic stacking interactions with phenylalanine residues, such as F2886.51 and F2896.52, are likely to contribute to the binding of the quinazoline core.

-

TM7: Additional hydrophobic and polar interactions with residues in this helix help to stabilize the ligand in the binding pocket.

It is important to note that while these interactions are observed for doxazosin, a dedicated molecular docking study for this compound is required to confirm its specific binding mode and energetics for each subtype.

Experimental Protocols for Molecular Docking

A typical molecular docking workflow for studying the interaction of this compound with α1-adrenoceptor subtypes involves several key steps, from protein and ligand preparation to simulation and analysis.

Receptor Structure Preparation

-

Structure Retrieval: Obtain the 3D structure of the target receptor. For the α1A-adrenoceptor, experimentally determined structures (e.g., from the Protein Data Bank - PDB) are available. For α1B and α1D subtypes, where experimental structures may not be available, homology modeling is required.

-

Homology Modeling (for α1B and α1D):

-

Template Selection: Use a sequence alignment tool (e.g., BLAST) to find the best template structure with high sequence identity, such as the α1A-adrenoceptor or other related GPCRs.

-

Model Building: Employ software like MODELLER or SWISS-MODEL to generate 3D models based on the template structure.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK (for Ramachandran plots) and Verify3D to ensure stereochemical quality and structural correctness.

-

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.

-

Repair any missing side chains or loops in the protein structure.

-

Perform energy minimization to relieve any steric clashes.

-

Ligand Preparation

-

Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem or DrugBank.

-

Ligand Optimization:

-

Add hydrogen atoms.

-

Assign appropriate atom types and charges.

-

Perform energy minimization to obtain a low-energy conformation.

-

Molecular Docking Simulation

-

Binding Site Definition: Identify the binding pocket of the receptor. This can be done based on the location of the co-crystallized ligand in experimental structures or through prediction algorithms that identify cavities on the protein surface. For α1-adrenoceptors, the orthosteric binding site is located within the transmembrane helix bundle.

-

Docking Algorithm: Use a molecular docking program such as AutoDock, Glide, or GOLD. These programs employ search algorithms to explore various conformations and orientations of the ligand within the binding site.

-

Scoring Function: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is typically considered the most likely binding mode.

-

Ensemble Docking (Optional but Recommended): To account for receptor flexibility, multiple conformations of the receptor (an ensemble) can be used for docking. These conformations can be generated from molecular dynamics simulations.

Analysis of Results

-

Binding Energy/Score: Analyze the docking scores to rank the binding affinity of this compound for each receptor subtype.

-

Binding Pose: Visualize the best-scoring docking pose to identify the specific amino acid residues involved in the interaction.

-

Interaction Analysis: Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor residues.

-

Comparative Analysis: Compare the binding modes and interactions of this compound across the three α1-adrenoceptor subtypes to understand the molecular basis of its non-selectivity.

Visualizations

Signaling Pathway

The canonical signaling pathway for all three α1-adrenoceptor subtypes involves the activation of the Gq/11 family of G-proteins.

Caption: Canonical Gq signaling pathway of α1-adrenoceptors.

Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Caption: General workflow for molecular docking studies.

Logical Relationship

The following diagram illustrates the logical relationship between this compound and its therapeutic effect.

Caption: Mechanism of action of this compound in BPH.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. This compound Hydrochloride for the Treatment of Benign Prostatic - Page 4 [medscape.com]

- 4. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Alfuzosin's Impact on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfuzosin is a selective α1-adrenoceptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic effect is primarily attributed to the relaxation of smooth muscle in the prostate and bladder neck, a process intrinsically linked to the modulation of intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impacts intracellular calcium mobilization. It details the underlying signaling pathways, presents quantitative data on its antagonistic activity, and offers comprehensive experimental protocols for studying these effects. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and urological pharmacology.

Introduction

Benign prostatic hyperplasia is a common condition in aging men, characterized by the proliferation of prostatic stromal and epithelial cells, leading to lower urinary tract symptoms (LUTS). A key factor in the pathophysiology of LUTS associated with BPH is the increased smooth muscle tone in the prostate and bladder neck, which is predominantly mediated by the activation of α1-adrenergic receptors by norepinephrine. This compound, a quinazoline derivative, is a selective and competitive antagonist of these α1-adrenoceptors.[1] By blocking these receptors, this compound effectively counteracts the contractile effects of norepinephrine, leading to smooth muscle relaxation and symptomatic relief.[2][3] This smooth muscle relaxation is a direct consequence of the inhibition of intracellular calcium mobilization, a critical second messenger in the signaling cascade of α1-adrenoceptors. Understanding the precise impact of this compound on this signaling pathway is crucial for the development of more targeted and effective therapies for BPH.

Mechanism of Action: The Signaling Pathway

The contraction of prostatic smooth muscle is initiated by the binding of norepinephrine to α1-adrenoceptors, which are predominantly of the α1A subtype in the human prostate.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, engage the Gq/11 family of G proteins. This initiates a well-defined signaling cascade that culminates in an increase in intracellular calcium concentration.

This compound exerts its effect by competitively inhibiting the binding of norepinephrine to the α1-adrenoceptor, thereby disrupting this signaling pathway at its origin.

Quantitative Data on this compound's Activity

Table 1: Antagonistic Potency of this compound

| Parameter | Agonist | Tissue | Species | Value | Reference |

| pA2 | Phenylephrine | Urethra | Rabbit | 7.30 | [4] |

| pA2 | Phenylephrine | Trigone | Rabbit | 7.44 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Table 2: this compound Concentration in Plasma and Prostatic Tissue

| Time Post-Dosing (10 mg/kg, p.o.) | Plasma Concentration (ng/mL) | Prostatic Concentration (ng/g) | Prostate-to-Plasma Ratio | Reference |

| 1 hour | 88 | 363 | 4.1 | |

| 6 hours | 20 | 167 | 8.6 |

These data demonstrate that this compound is a potent antagonist of α1-adrenoceptor-mediated smooth muscle contraction. Furthermore, this compound exhibits a preferential distribution to the prostatic tissue, which likely contributes to its clinical efficacy and uroselectivity.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the impact of this compound on intracellular calcium mobilization in prostate smooth muscle cells.

Cell Culture of Human Prostatic Stromal Cells (WPMY-1)

-

Cell Line: WPMY-1 (ATCC® CRL-2854™), a human prostatic stromal cell line, is a suitable model as these cells express functional α1-adrenoceptors.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are passaged using 0.25% trypsin-EDTA.

Measurement of Intracellular Calcium Using Fura-2 AM

This protocol is adapted from standard methods for ratiometric calcium imaging.

Materials:

-

WPMY-1 cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Norepinephrine or Phenylephrine (agonist)

-

This compound

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Loading Solution: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

-

Cell Loading:

-

Wash the cultured WPMY-1 cells on coverslips twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-